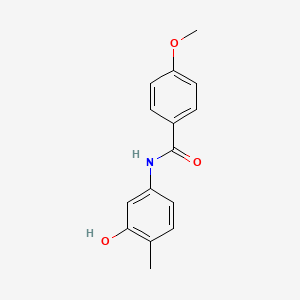
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide: is an organic compound with the molecular formula C14H13NO2 . This compound is characterized by the presence of a benzamide group substituted with a hydroxy and methyl group on one phenyl ring and a methoxy group on the other phenyl ring. It is a solid at room temperature and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide typically involves the reaction of 3-hydroxy-4-methylbenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide can undergo oxidation reactions, particularly at the hydroxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : The compound can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) , targeting the carbonyl group of the benzamide.
-
Substitution: : Electrophilic aromatic substitution reactions can occur, especially on the phenyl rings. Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride with iron as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide has diverse applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
-
Industry: : Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzamide moiety can interact with active sites of enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzamide group.
4-Hydroxy-N-(3-methylphenyl)benzamide: Similar but with different substitution patterns on the phenyl rings.
N-(3-hydroxyphenyl)-4-methylbenzamide: Similar but with different positions of the hydroxy and methyl groups.
Uniqueness
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
Número CAS |
723257-49-6 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-3-6-12(9-14(10)17)16-15(18)11-4-7-13(19-2)8-5-11/h3-9,17H,1-2H3,(H,16,18) |
Clave InChI |
WVUVNZPBMCXXQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
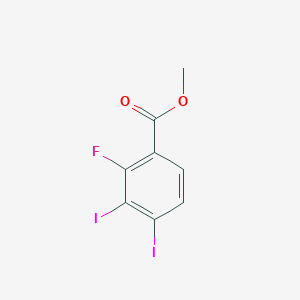
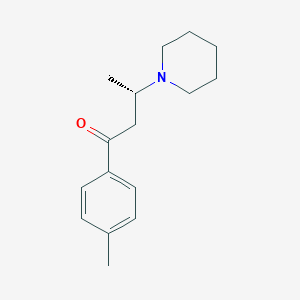
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)

![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
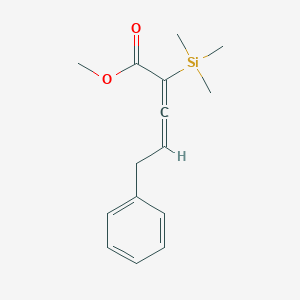
![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
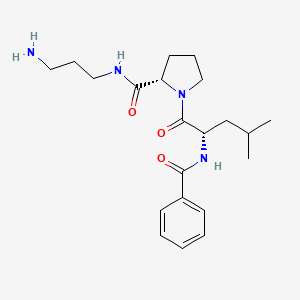
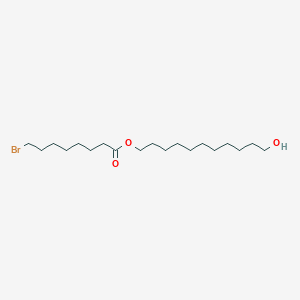
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
